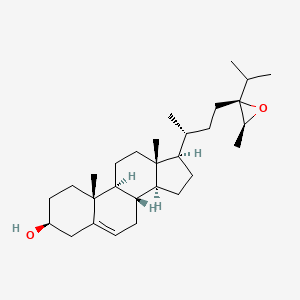

(3beta,24S,24'S)-fucosterol epoxide

描述

Structure

3D Structure

属性

CAS 编号 |

55870-01-4 |

|---|---|

分子式 |

C29H48O2 |

分子量 |

428.7 g/mol |

IUPAC 名称 |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-4-[(2S,3S)-3-methyl-2-propan-2-yloxiran-2-yl]butan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H48O2/c1-18(2)29(20(4)31-29)16-11-19(3)24-9-10-25-23-8-7-21-17-22(30)12-14-27(21,5)26(23)13-15-28(24,25)6/h7,18-20,22-26,30H,8-17H2,1-6H3/t19-,20+,22+,23+,24-,25+,26+,27+,28-,29+/m1/s1 |

InChI 键 |

XUBCLKHKJZCPFZ-WGLRHWGRSA-N |

SMILES |

CC1C(O1)(CCC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)C(C)C |

手性 SMILES |

C[C@H]1[C@](O1)(CC[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)C(C)C |

规范 SMILES |

CC1C(O1)(CCC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)C(C)C |

同义词 |

24,28-epoxy-24-ethylcholesterol 24,28-epoxystigmast-5-en-3-beta-ol fucosterol epoxide fucosterol epoxide, (3beta,24R,28R)-isomer fucosterol epoxide, (3beta,28S)-isomer fucosterol-24,28-oxide isofucosterol epoxide |

产品来源 |

United States |

Natural Occurrence and Distribution of Fucosterol Epoxide Isomers

Isolation from Marine Organisms

Fucosterol (B1670223) epoxide is frequently isolated from various marine life, particularly from brown algae and certain invertebrates that likely accumulate these compounds through their diet.

Brown algae are a primary source of fucosterol and its derivatives. The species Hizikia fusiformis, now often referred to as Sargassum fusiforme, is a significant source from which fucosterol compounds are studied. researchgate.netnih.gov Research has led to the isolation of a mixture of (24R,28R)- and (24S,28R)-epoxy-24-ethylcholesterol from Hizikia fusiformis in a 3-to-2 ratio. researchgate.net The general process for obtaining these compounds involves extracting dried algae powder with solvents like ethanol (B145695) or methanol (B129727). nih.govmdpi.com The resulting extracts are then subjected to separation and purification techniques, such as silica (B1680970) gel column chromatography, to isolate specific sterols. mdpi.comresearchgate.net The structural elucidation of these isolated compounds is typically confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mdpi.comresearchgate.net Other species from the Sargassum genus, such as Sargassum horneri and Sargassum carpophyllum, are also known to produce fucosterol and its derivatives. nih.govmdpi.com

Fucosterol epoxides have also been found in marine invertebrates, which are thought to acquire these compounds from their algal diet. While direct isolation of (3beta,24S,24'S)-fucosterol epoxide from the sea cucumber Holothuria scabra is not extensively detailed in the provided results, this species is a well-documented marine invertebrate. ekb.egcites.org The presence of fucosterol derivatives in other marine organisms suggests that invertebrates like H. scabra, which graze on algae, are likely to metabolize and accumulate these sterols.

Detection in Entomological Systems (e.g., Bombyx mori silkworm larvae, Manduca sexta tobacco hornworm)

Insects that are phytophagous, meaning they feed on plants, can ingest phytosterols (B1254722) and metabolize them into essential cholesterol. Fucosterol epoxide has been identified as a key intermediate in this metabolic conversion.

Research on the silkworm, Bombyx mori, has led to the successful isolation of both (24R,28R)- and (24S,28S)-fucosterol epoxide isomers from its larvae. rsc.orgnih.gov This finding supports the proposed role of fucosterol epoxide as an intermediate in the dealkylation pathway of sitosterol (B1666911) to cholesterol in this insect. rsc.org

Similarly, studies on the tobacco hornworm, Manduca sexta, have investigated the metabolism of fucosterol epoxide. researchgate.net Homogenates from the midgut of larval M. sexta have shown the ability to metabolize the (24R,28R) diastereomer of fucosterol epoxide at a significantly higher rate than the (24S,28S) isomer, indicating a high degree of stereospecificity in the insect's enzymatic machinery. researchgate.net

Stereoisomeric Profiles in Natural Extracts (e.g., (24R,28R) and (24S,28R) epimers)

The stereochemistry of fucosterol epoxide is a critical aspect of its natural occurrence. The molecule has multiple chiral centers, leading to the possibility of several different stereoisomers. The specific isomers present and their relative amounts can vary between organisms.

In the brown alga Hizikia fusiformis, a mixture of two epimers, (24R,28R)- and (24S,28R)-epoxy-24-ethylcholesterol, was identified. researchgate.net The ratio of these epimers was determined to be 3:2, highlighting the specific stereochemical profile produced by this alga. researchgate.net

In insects, the focus has often been on the (24R,28R) and (24S,28S) isomers. In Bombyx mori, both of these isomers have been isolated. rsc.org The enzymatic system of Manduca sexta demonstrates a strong preference for the (24R,28R) isomer over the (24S,28S) isomer, which is metabolized at a rate at least 100 times slower. researchgate.net This stereoisomer specificity is crucial for the efficient conversion of plant sterols to cholesterol in these insects. researchgate.net

Biosynthetic Pathways and Enzymatic Transformations of Fucosterol Epoxides

Role in Phytosterol Dealkylation in Insects

Insects, unlike vertebrates, are incapable of synthesizing sterols de novo and must therefore obtain them from their diet. Phytophagous insects, which feed on plants, ingest phytosterols (B1254722) such as sitosterol (B1666911) and stigmasterol. These plant-based sterols are then converted into cholesterol, an essential component of insect cell membranes and a precursor for molting hormones (ecdysteroids). This conversion process is a vital adaptation for insect survival and involves a series of enzymatic reactions, with fucosterol (B1670223) epoxide playing a pivotal role.

The Ikekawa Pathway and its Intermediates

The primary pathway for the dealkylation of C29 phytosterols like sitosterol to cholesterol in many insects is known as the Ikekawa pathway. This pathway involves a series of enzymatic modifications to the sterol side chain. A key feature of this pathway is the formation of fucosterol and its subsequent epoxidation.

The conversion of sitosterol to cholesterol involves several key intermediates, as outlined in the table below.

| Step | Precursor | Intermediate | Enzyme(s) |

| 1 | Sitosterol | Fucosterol | Sitosterol dehydrogenase |

| 2 | Fucosterol | (3beta,24S,24'S)-Fucosterol epoxide and (3beta,24R,24'R)-Fucosterol epoxide | Fucosterol epoxidase |

| 3 | Fucosterol Epoxide | Desmosterol (B1670304) | Fucosterol epoxide lyase |

| 4 | Desmosterol | Cholesterol | 24-Dehydrocholesterol reductase |

Conversion of Sitosterol to Cholesterol via Fucosterol Epoxide

The conversion process begins with the dehydrogenation of sitosterol to form fucosterol. researchgate.net Fucosterol is then epoxidized at the C24-C28 double bond to yield fucosterol epoxide. researchgate.net This epoxidation can result in two diastereomers: (3beta,24R,24'R)-fucosterol epoxide and this compound. rsc.org Both isomers have been isolated from larvae of the silkworm, Bombyx mori. rsc.org

The crucial step in the dealkylation process is the cleavage of the C24-C28 bond of fucosterol epoxide, which is catalyzed by the enzyme fucosterol epoxide lyase (FEL). This reaction yields desmosterol and acetaldehyde. ontosight.ai Finally, desmosterol is reduced by the enzyme 24-dehydrocholesterol reductase to produce cholesterol. researchgate.net The essential role of fucosterol epoxide as an intermediate has been demonstrated in various insect species, including the silkworm (Bombyx mori) and the tobacco hornworm (Manduca sexta). acs.orgnih.gov

Fucosterol Epoxide Lyase (FEL) Activity and Characterization

Fucosterol epoxide lyase (EC 4.1.2.33) is the key enzyme responsible for the carbon-carbon bond cleavage that removes the ethyl group from the sterol side chain. ontosight.ai This enzyme belongs to the family of aldehyde-lyases. nih.gov

Enzymatic Mechanism of Carbon-Carbon Bond Cleavage

The enzymatic reaction catalyzed by fucosterol epoxide lyase involves the cleavage of the epoxide ring of fucosterol epoxide, leading to the formation of desmosterol and acetaldehyde. ontosight.ai This is a highly specific fragmentation reaction. Studies on the stereochemical fate of the methyl groups at C-25 of fucosterol epoxide during its conversion to desmosterol in Bombyx mori have shown that the reaction is stereospecific. rsc.org The pro-S and pro-R methyl groups of the epoxide are stereospecifically converted into the (Z)- and (E)-methyl groups of desmosterol, respectively. rsc.org This suggests a concerted or tightly controlled enzymatic mechanism that dictates the geometry of the resulting double bond in desmosterol. The reaction is thought to proceed through a formal migration of a hydride from C-25 to C-24, concomitant with the cleavage of the C24-C28 and C28-O bonds.

In vitro Assays for FEL Activity in Insect Tissues (e.g., midgut homogenates)

The activity of fucosterol epoxide lyase has been successfully measured in vitro using homogenates of insect tissues, particularly the midgut, which is a primary site of sterol absorption and metabolism. nih.govresearchgate.net A partition assay was developed to rapidly determine FEL activity. nih.govresearchgate.net This assay utilizes fucosterol epoxide labeled with tritium (B154650) at the C-29 methyl group. nih.govresearchgate.net Cleavage of the C24-C28 bond by FEL releases the tritiated C2-fragment (acetaldehyde) into the aqueous phase, while the sterol product (desmosterol) remains in the organic phase. researchgate.net The amount of radioactivity in the aqueous layer is then quantified to determine the enzyme's activity. researchgate.net

Research on the silkworm, Bombyx mori, has also utilized cell-free preparations from the guts of larvae to investigate the conversion of fucosterol epoxide to desmosterol. nih.gov These studies have been instrumental in understanding the substrate specificity and stereochemistry of the lyase. nih.gov

Optimal Enzymatic Conditions (pH, temperature)

Studies on fucosterol epoxide lyase from the midgut tissue of larval tobacco hornworms (Manduca sexta) have determined its optimal enzymatic conditions. The enzyme exhibits maximum activity at a pH of 7.4 and a temperature of 37°C. nih.govresearchgate.net

| Parameter | Optimal Condition | Insect Species | Source |

| pH | 7.4 | Manduca sexta | nih.gov, researchgate.net |

| Temperature | 37°C | Manduca sexta | nih.gov, researchgate.net |

The enzyme's activity was examined over a pH range of 5 to 9 and a temperature range of 7 to 67°C. nih.govresearchgate.net The enzyme shows a high degree of stereospecificity, with the (24R,28R)-diastereomer of fucosterol epoxide being metabolized at a rate at least 100 times greater than that of the (24S,28S)-isomer in Manduca sexta. nih.govresearchgate.net However, in Bombyx mori, both the (24R,28R)- and (24S,28S)-epoxides were effectively converted to desmosterol, with the (24R,28R)-epoxide being a slightly better substrate. nih.gov

Stereoselectivity in Biosynthetic Conversions

The enzymatic processing of fucosterol epoxides is characterized by a high degree of stereoselectivity, ensuring the formation of specific downstream products. This specificity is evident in both the initial recognition of the epoxide substrate and its subsequent transformation.

The key enzyme responsible for the metabolism of fucosterol epoxide in certain organisms, particularly insects, is fucosterol-epoxide lyase (FEL). Research has demonstrated the profound stereospecificity of this enzyme. Studies using homogenates of the midgut tissue from the larval tobacco hornworm (Manduca sexta) have shown a dramatic difference in the rate of metabolism between the diastereomers of fucosterol epoxide.

The (24R,28R)-diastereomer of fucosterol epoxide is the highly preferred substrate for FEL. nih.govresearchgate.net In direct comparisons, this isomer was metabolized at a rate at least 100 times greater than that of the (24S,28S)-isomer. nih.govresearchgate.net This pronounced substrate specificity highlights a highly evolved active site within the enzyme, capable of distinguishing between the subtle stereochemical differences at the C-24 and C-28 positions of the sterol side chain. The preparation of the diastereomeric (24R,28R)- and (24S,28S)-[29-3H]fucosterol epoxides, separated via High-Performance Liquid Chromatography (HPLC) of their benzoate (B1203000) esters, was crucial for these investigations. nih.govresearchgate.net

| Substrate Stereoisomer | Relative Rate of Metabolism by FEL | Organism Studied |

|---|---|---|

| (24R,28R)-fucosterol epoxide | High (At least 100x faster) | Manduca sexta (Tobacco hornworm) |

| (24S,28S)-fucosterol epoxide | Very Low | Manduca sexta (Tobacco hornworm) |

Following the stereoselective recognition by fucosterol-epoxide lyase, the (24R,24'R)-fucosterol epoxide undergoes a specific enzymatic conversion. wikipedia.org The enzyme catalyzes the cleavage of the epoxide ring, yielding two products: desmosterol and acetaldehyde. wikipedia.orgqmul.ac.ukontosight.ai

Genetic and Molecular Aspects of Biosynthetic Enzymes

The primary enzyme characterized in the conversion of this compound's preferred stereoisomer is fucosterol-epoxide lyase. It is classified under the Enzyme Commission (EC) number EC 4.1.2.33 . wikipedia.orgqmul.ac.uk This classification places it in the family of lyases, specifically the aldehyde-lyases, which are enzymes that cleave carbon-carbon bonds. wikipedia.org

The systematic name for this enzyme is (24R,24'R)-fucosterol-epoxide acetaldehyde-lyase (desmosterol-forming) . wikipedia.orgqmul.ac.uk As its name implies, it facilitates the breakdown of (24R,24'R)-fucosterol epoxide into desmosterol and acetaldehyde. wikipedia.orgqmul.ac.uk

Despite the clear identification of its biochemical function and importance in insect sterol metabolism, detailed molecular and genetic information regarding fucosterol-epoxide lyase is limited. The foundational research was conducted in the 1980s, and since then, the gene encoding this specific lyase has not been widely sequenced or characterized. nih.gov Consequently, data on its primary amino acid sequence, three-dimensional crystal structure, and the specific residues forming the catalytic active site are not extensively documented in public databases. Further research involving modern molecular techniques would be required to elucidate the genetic basis and detailed structural features of this highly specific enzyme.

Chemical Synthesis Methodologies for 3beta,24s,24 S Fucosterol Epoxide and Stereoisomers

Total Synthesis Approaches for Fucosterol (B1670223) Epoxide Core Structure

While true de novo total synthesis of complex sterols like fucosterol from simple acyclic precursors is a formidable challenge and not commonly employed for creating its derivatives, the practical and widely used approach is the semi-synthesis starting from fucosterol itself. Fucosterol is readily available from marine algae. nih.gov

A common synthetic strategy involves the protection of the hydroxyl group at the C-3 position, typically through acetylation, before subsequent modifications. For instance, fucosterol can be dissolved in pyridine (B92270) followed by the addition of acetic anhydride (B1165640) to yield 3-acetylfucosterol. mdpi.com This protected intermediate is then used for modifications on the side chain or the sterol core. After the desired modifications are complete, the protecting acetyl group can be removed via deacetylation using a base like sodium methylate in methanol (B129727) to regenerate the 3-beta hydroxyl group. mdpi.com This general approach of protection, modification, and deprotection is fundamental in the synthesis of various fucosterol derivatives and analogues. mdpi.com

Stereoselective Epoxidation Strategies for the Side Chain

The key transformation in the synthesis of fucosterol epoxide is the epoxidation of the C24(28) double bond in the side chain of fucosterol. This reaction can produce a mixture of diastereomers, namely the (24R,28R) and (24S,28S) epoxides. The control of stereoselectivity is paramount for biological studies, as enzymes often exhibit high specificity for one stereoisomer.

The epoxidation is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like chloroform. researchgate.net This reaction typically results in a mixture of the two diastereomeric epoxides. The separation of these isomers is often challenging and is usually accomplished by high-performance liquid chromatography (HPLC), sometimes after converting the epoxides into their benzoate (B1203000) esters to improve separation efficiency. researchgate.net

Enzymatic approaches using peroxygenases have also been explored for the stereoselective epoxidation of various unsaturated fatty acids, demonstrating the potential for biocatalytic methods to achieve high stereoselectivity. nih.gov While not specifically detailed for fucosterol in the provided context, these enzymatic systems are known to be highly regio- and stereoselective, offering a promising alternative to classical chemical methods. nih.gov For example, studies on insect enzyme systems from the tobacco hornworm (Manduca sexta) have shown that the fucosterol epoxide lyase metabolizes the (24R,28R) diastereomer at a rate at least 100 times greater than the (24S,28S) isomer, highlighting the biological importance of obtaining stereochemically pure isomers for research. researchgate.net

Preparation of Labeled Substrates for Mechanistic Studies (e.g., tritium (B154650) and ¹⁴C-labeled epoxides)

To investigate the metabolic fate of fucosterol epoxide and to assay the activity of enzymes like fucosterol epoxide lyase, radiolabeled substrates are indispensable. Both tritium (³H) and carbon-14 (B1195169) (¹⁴C) labeled versions have been synthesized. researchgate.net

A synthesis of [29-³H]fucosterol epoxide has been developed to create a substrate for a partition assay that measures fucosterol epoxide lyase activity. researchgate.net This multi-step synthesis starts from a suitable sterol precursor and introduces the tritium label at a specific position. The general steps can involve:

Chemical modifications to create a suitable precursor for labeling.

Introduction of the tritium label using a tritium source like sodium borotritide (NaBT₄) or tritium gas (T₂). researchgate.netnih.gov For example, a common method is the reduction of a carbonyl group or a halide with a tritiated reagent. nih.govnih.gov

Further chemical transformations to complete the synthesis of the final labeled fucosterol epoxide. researchgate.net

For instance, the synthesis of [29-³H]fucosterol epoxide involved creating a precursor that could be reduced with sodium borotritide to introduce the tritium label. researchgate.net Similarly, an independent synthesis of [24-¹⁴C]fucosterol epoxide was performed to serve as a control in enzyme assays. researchgate.net These labeled compounds are crucial for tracking the molecule through metabolic pathways and for quantifying enzyme kinetics with high sensitivity. nih.gov

| Label Type | Precursor Strategy | Labeling Reagent | Purpose |

| [29-³H]Fucosterol Epoxide | Synthesis of a precursor with a functional group suitable for reduction. | Sodium Borotritide (NaBT₄) | Development of a partition assay for fucosterol epoxide lyase. researchgate.net |

| [24-¹⁴C]Fucosterol Epoxide | Independent synthesis pathway. | Not specified | Control substrate to evaluate non-dealkylative transfer in enzyme assays. researchgate.net |

Synthesis of Analogues and Derivatives for Structure-Activity Relationship Investigations (e.g., imine analogues)

To understand which parts of the fucosterol epoxide molecule are essential for its biological activity, chemists synthesize various analogues and derivatives and test their effects. This process is known as a structure-activity relationship (SAR) study. nih.govmdpi.com Modifications can include altering functional groups, changing the stereochemistry, or replacing atoms within the structure. nih.gov

While specific SAR studies on imine analogues of fucosterol epoxide are not detailed in the provided search results, the synthesis of imine analogues of other bioactive compounds, like resveratrol, has been reported. nih.gov This involves replacing a key bond (e.g., a C=C double bond) with an imine (C=N) bond. nih.gov Such a strategy could be hypothetically applied to fucosterol epoxide to investigate the role of the epoxide oxygen atom.

The general approach for creating derivatives for SAR studies involves targeted chemical modification reactions. nih.govresearchgate.net For fucosterol, this could involve:

Alkylation or Acylation: Modifying the C-3 hydroxyl group. mdpi.com

Ring Modification: Altering the sterol's core ring structure.

Side Chain Modification: Synthesizing analogues with different side chain lengths or functional groups.

These synthetic derivatives are then evaluated in biological assays to determine how the structural changes affect their activity, providing insight into the mechanism of action. mdpi.com

Biological Activities and Mechanistic Elucidation of Fucosterol Epoxide

Enzyme Modulation and Inhibition Studies

Fucosterol (B1670223) epoxide lyase (FEL), formally known as (24R,24'R)-fucosterol-epoxide acetaldehyde-lyase (desmosterol-forming) (EC 4.1.2.33), is a key enzyme in insects like the tobacco hornworm (Manduca sexta) and the silkworm (Bombyx mori) responsible for the dealkylation of phytosterols (B1254722) to produce cholesterol. rsc.orgwikipedia.org The enzyme catalyzes the cleavage of the fucosterol epoxide side chain to yield desmosterol (B1670304) and acetaldehyde. wikipedia.orgqmul.ac.uk

Table 1: Substrate Specificity of Fucosterol Epoxide Lyase (FEL)

| Substrate Isomer | Relative Rate of Metabolism | Role | Source(s) |

|---|---|---|---|

| (24R,28R)-Fucosterol Epoxide | High | Preferred Substrate | researchgate.net, nih.gov |

| (24S,28S)-Fucosterol Epoxide | At least 100x slower | Poor Substrate / Inhibitor | researchgate.net, nih.gov |

There is currently no scientific literature available that documents the direct inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by (3beta,24S,24'S)-fucosterol epoxide or characterizes its inhibitory mechanism (e.g., non-competitive) in in-vitro cellular models. While PTP1B is a known therapeutic target for type 2 diabetes and obesity, and various natural compounds have been studied as inhibitors, research has not yet extended to this specific fucosterol derivative. nih.govmdpi.comnih.gov

No published studies were found that perform molecular docking simulations or binding affinity analysis of this compound with the enzymes Protein Tyrosine Phosphatase 1B (PTP1B) or Akt (Protein Kinase B). Molecular docking is a computational method used to predict the binding mode and affinity of a ligand to a protein, but this has not been applied to the interaction between this specific epoxide and the aforementioned enzyme targets. nih.gov

There is no available data from computational predictions or experimental assays regarding the potential inhibitory activity of this compound against other enzymes such as levanase or monodehydroascorbate reductase.

Cellular Pathway Modulation and Signalling Research

The scientific literature does not currently contain studies investigating the specific influence of this compound on cellular signaling pathways, such as the modulation of Akt phosphorylation in hepatocellular carcinoma models. While the parent compound, fucosterol, has been investigated for its effects on liver injury and various signaling pathways, these findings have not been extended to its epoxide derivative. nih.govnih.gov

Implications for Insulin (B600854) Signaling Pathway in in vitro models

Fucosterol has demonstrated notable effects on the insulin signaling pathway in preclinical studies, suggesting its potential as a compound for further investigation in the context of insulin resistance. A key study on insulin-resistant HepG2 cells revealed that fucosterol can modulate the insulin signaling pathway by inhibiting protein tyrosine phosphatase 1B (PTP1B). nih.gov The inhibition of PTP1B is a critical therapeutic target for type 2 diabetes, as it is a negative regulator of the insulin signaling cascade.

The study found that fucosterol enhanced insulin-stimulated glucose uptake in these cells. nih.gov Furthermore, at concentrations of 12.5, 25, and 50 µM, fucosterol significantly decreased the insulin-stimulated serine phosphorylation of insulin receptor substrate 1 (IRS1) at Ser307, a phosphorylation event associated with insulin resistance. nih.gov Concurrently, it increased the phosphorylation of key downstream effectors in the insulin signaling pathway, including Akt, phosphatidylinositol-3-kinase (PI3K), and extracellular signal-regulated kinase 1 (ERK1). nih.gov These findings suggest that fucosterol can improve insulin sensitivity in liver cells by targeting PTP1B and positively modulating the insulin signaling cascade. nih.gov Network pharmacology and molecular docking studies have also suggested that fucosterol may interact with key proteins in the insulin signaling pathway, such as GRB2, which can trigger the Raf/MEK/ERK pathway. nih.gov

While these findings are promising, it is crucial to underscore that they have been observed with fucosterol. The direct effects of this compound on the insulin signaling pathway have not yet been explicitly detailed in the scientific literature. However, as a derivative of fucosterol, it is plausible that it may exhibit similar bioactivities, warranting further investigation.

Antiproliferative and Apoptotic Mechanisms in Cellular Models (excluding human trials)

The anticancer potential of fucosterol has been extensively studied in various cancer cell lines, demonstrating its ability to inhibit proliferation and induce programmed cell death.

Fucosterol has exhibited selective cytotoxic effects against a range of human cancer cell lines, while showing minimal toxicity to normal cells. researchgate.net This selectivity is a highly desirable characteristic for a potential anticancer agent.

In studies on human lung cancer cell lines, fucosterol was found to inhibit their growth, with particularly profound effects observed against A549 and SK-LU-1 cells, showing an IC50 value of 15 µM for both. researchgate.net In contrast, the IC50 value for non-cancerous lung cell lines was greater than 100 µM, highlighting its cancer-cell-specific cytotoxicity. researchgate.netsci-hub.se

The cytotoxic effects of fucosterol have also been documented in other cancer types. For instance, it has shown cytotoxicity against T47D breast cancer cells and HT-29 colon cancer cells with IC50 values of 27.94 µg/ml and 70.41 µg/ml, respectively. medchemexpress.comnih.gov Furthermore, fucosterol has been reported to decrease the proliferation of HEK293, MCF-7, and SiHa cells with IC50 values of 185.4, 43.3, and 34.0 μg/ml, respectively. medchemexpress.com In combination with the chemotherapeutic drug 5-fluorouracil, fucosterol has been shown to enhance the cytotoxic and anti-invasive actions in colon cancer cells. nih.gov Similarly, when combined with doxorubicin, fucosterol appeared to enhance the drug's effects in triple-negative breast cancer cells in monolayer cultures. mdpi.com

Interactive Data Table: Cytotoxic Effects of Fucosterol on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Source |

| A549 | Lung Cancer | 15 µM | researchgate.net |

| SK-LU-1 | Lung Cancer | 15 µM | researchgate.net |

| T47D | Breast Cancer | 27.94 µg/ml | medchemexpress.comnih.gov |

| HT-29 | Colon Cancer | 70.41 µg/ml | medchemexpress.comnih.gov |

| MCF-7 | Breast Cancer | 43.3 µg/ml | medchemexpress.com |

| SiHa | Cervical Cancer | 34.0 µg/ml | medchemexpress.com |

| HCC827 | Lung Cancer | 60 µM | sci-hub.se |

Note: The data presented in this table pertains to fucosterol, not this compound.

The antiproliferative effects of fucosterol are closely linked to its ability to induce apoptosis, or programmed cell death, in cancer cells. The induction of apoptosis by fucosterol involves the modulation of key regulatory proteins in the apoptotic cascade.

In human lung cancer cells (A549 and SK-LU-1), treatment with fucosterol led to a significant increase in the expression of the pro-apoptotic protein Bax and cleaved caspase-3. researchgate.net This was accompanied by a decrease in the expression of the anti-apoptotic protein Bcl-2. researchgate.net The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis, and a higher ratio favors cell death.

Furthermore, fucosterol has been shown to trigger a G2/M phase cell cycle arrest in A549 and SK-LU-1 cells. researchgate.net This arrest was associated with a decrease in the expression of key cell cycle progression proteins such as Cdc2, Cyclin A, and Cyclin B1, and an upregulation of the negative regulators of cell cycle progression, p21Cip1 and p27Kip1. researchgate.net The ability of fucosterol to halt the cell cycle at the G2/M checkpoint prevents cancer cells from dividing and proliferating.

While these detailed mechanistic insights are for fucosterol, they provide a strong rationale for investigating whether this compound operates through similar apoptotic pathways.

Antioxidant Mechanisms and Radical Scavenging Capabilities (in vitro)

Fucosterol has been recognized for its antioxidant properties, which are crucial for protecting cells from damage induced by oxidative stress. researchgate.netnih.govnih.gov Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases.

Studies have shown that fucosterol can enhance the activities of key antioxidant enzymes. researchgate.net In one study, fucosterol isolated from the marine alga Pelvetia siliquosa was found to increase the activity of hepatic cytosolic superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GSH-px) in rats. nih.gov These enzymes play a vital role in detoxifying harmful ROS. Fucosterol has also been shown to restore the levels of the internal antioxidant glutathione by enhancing the activity of GSH-px. researchgate.net

The antioxidant activity of fucosterol and its derivatives is an area of active research. For instance, fucoxanthin, another compound found in brown algae, and its metabolite fucoxanthinol (B3429056) have demonstrated significant radical scavenging activity. mdpi.com While direct studies on the radical scavenging capabilities of this compound are not yet available, the established antioxidant properties of its parent compound, fucosterol, suggest that the epoxide derivative may also possess similar or related activities. The potential for this compound to act as an antioxidant warrants further dedicated investigation.

Structure Activity Relationship Sar Studies of Fucosterol Epoxide

Impact of Stereochemistry on Biological Efficacy

The three-dimensional arrangement of atoms, or stereochemistry, within the fucosterol (B1670223) epoxide molecule plays a pivotal role in its biological activity. This is particularly evident in the differential activity of its diastereomers, especially concerning the C-24 and C-28 positions, on the activity of fucosterol epoxide lyase (FEL).

Research has demonstrated that the stereochemistry at the C-24 and C-28 positions of the epoxide in the side chain is a critical determinant for its metabolism by the enzyme fucosterol epoxide lyase. A study on the metabolism of fucosterol epoxide in insects revealed a significant difference in the rate of enzymatic action between its diastereomers. The (24R,28R)-diastereomer of fucosterol epoxide was found to be metabolized by fucosterol epoxide lyase at a rate at least 100 times greater than that of the (24S,28S)-isomer. This pronounced difference underscores the high stereospecificity of the enzyme's active site, which preferentially recognizes and processes one diastereomer over the other.

Comparative Analysis of Fucosterol Epoxide vs. Fucosterol Activity

A comparative analysis of the biological activities of fucosterol epoxide and its precursor, fucosterol, is essential for understanding the functional consequences of the epoxidation of the side chain. One area of interest for such a comparison is the inhibition of protein tyrosine phosphatase 1B (PTP1B), a key enzyme in metabolic regulation.

Influence of Side Chain Modifications on Mechanistic Interactions

While comprehensive studies on a wide range of side chain modifications for (3beta,24S,24'S)-fucosterol epoxide are limited, research on related sterols provides valuable insights. For instance, the synthesis and biological evaluation of allenic analogues of fucosterol have been explored, suggesting that the introduction of an allene (B1206475) group in the side chain can lead to compounds with potential as specific inhibitors of sterol biosynthesis.

Furthermore, studies on side-chain oxidized phytosterols (B1254722), including fucosterol-24,28-epoxide, have identified them as agonists for the Liver X Receptor (LXR). This indicates that the oxidative modification of the side chain, including epoxidation, is a key factor in the molecule's ability to interact with and activate nuclear receptors, thereby influencing gene expression related to lipid metabolism. The specific stereochemistry of the epoxide and other substituents on the side chain is crucial for the potency and selectivity of these interactions.

Computational Chemistry and Molecular Docking in SAR Elucidation

Computational chemistry and molecular docking are powerful tools for elucidating the structure-activity relationships of bioactive compounds at the molecular level. These methods provide insights into the binding modes and energetic interactions between a ligand, such as fucosterol epoxide, and its protein target.

While numerous molecular docking studies have been conducted on fucosterol, investigating its binding to various enzymes like BACE1 and its potential in different therapeutic areas, there is a notable lack of specific computational studies focused on this compound.

The application of similar computational approaches to this compound would be highly beneficial. Such studies could predict how the epoxide functionality alters the binding orientation and affinity compared to fucosterol. For instance, in the context of PTP1B inhibition, docking studies could reveal whether the epoxide group forms specific hydrogen bonds or other interactions within the enzyme's active site, providing a rational basis for the observed (or yet to be determined) differences in inhibitory activity. The development of such in silico models is a crucial next step in the rational design of more potent and selective fucosterol epoxide-based therapeutic agents.

Advanced Analytical and Spectroscopic Methodologies in Research

Chromatographic Techniques for Isolation and Purification (e.g., HPLC separation of diastereomers)

Chromatographic methods are fundamental to the isolation and purification of fucosterol (B1670223) epoxide from biological extracts and synthetic reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for separating the diastereomers of fucosterol epoxide.

The separation of the diastereomeric (24R,28R)- and (24S,28S)-fucosterol epoxides has been successfully achieved using HPLC, often after derivatization. For instance, the benzoate (B1203000) esters of the fucosterol epoxide diastereomers have been separated by HPLC, enabling the isolation of each stereoisomer for further study. colab.ws This separation is crucial as the biological activity of fucosterol epoxide can be highly stereospecific.

In addition to HPLC, other chromatographic techniques are employed in the broader context of isolating fucosterol and its derivatives. These include:

Thin-Layer Chromatography (TLC): Used for initial analysis and monitoring of fractions during purification. nih.gov

Silica (B1680970) Gel Column Chromatography: A standard method for the fractionation of crude extracts, often using a gradient of solvents with increasing polarity to separate compounds based on their affinity for the stationary phase. nih.gov

Octadecyl Silica Gel (ODS) Column Chromatography: A type of reversed-phase chromatography that has been used for the purification of fucosterol derivatives. nih.govmdpi.com

A typical workflow for the isolation of fucosterol-related compounds involves initial extraction from a source, such as marine macroalgae, followed by solvent partitioning and a series of column chromatography steps to purify the target compound. nih.gov The purity of the isolated fractions is often assessed by HPLC. mdpi.comkoreascience.kr

Table 1: HPLC Validation Parameters for Fucosterol Analysis koreascience.krresearchgate.net

| Parameter | Result |

| Specificity (Retention Time) | 8.5 min |

| Linearity (R²) | 0.9998 |

| Limit of Detection (LOD) | 3.20 µg/mL |

| Limit of Quantification (LOQ) | 9.77 µg/mL |

| Accuracy (Intra-day & Inter-day Variation) | 90-110% |

| Precision (RSD) | 1.07% |

This interactive table provides key validation parameters for a developed HPLC method for fucosterol analysis, demonstrating the method's reliability for quantification.

Mass Spectrometry for Structural Elucidation and Metabolic Profiling (e.g., GC-MS, HR-ESI-MS)

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and metabolic profiling of (3beta,24S,24'S)-fucosterol epoxide. It provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification and characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds like sterols. For metabolic profiling studies, GC-MS can be employed to identify and quantify a wide range of primary metabolites, including those related to fucosterol metabolism, in biological samples. nih.gov This allows researchers to observe changes in metabolite levels in response to various stimuli.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is another powerful MS technique used for the analysis of fucosterol epoxide. ESI is a soft ionization technique that is well-suited for analyzing large and thermally labile molecules. When coupled with a high-resolution mass analyzer, it provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule. nih.govnih.govnih.gov This is critical for confirming the identity of this compound and distinguishing it from other related compounds. The exact mass of (24R,24'R)-fucosterol epoxide is 428.3654. genome.jp

The fragmentation patterns observed in MS/MS experiments can provide valuable structural information. While phenidate analogues can present information-poor mass spectra, the analysis of their sodium adducts in ESI-MS/MS can generate informative product ions, aiding in reliable structural elucidation. nih.gov A similar approach could potentially be applied to fucosterol epoxide analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed structural and stereochemical elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR are used to provide a complete picture of the molecule's connectivity and spatial arrangement. nih.govresearchgate.net

The determination of the stereochemistry of the epoxide ring and the chiral centers in the side chain is a critical aspect of fucosterol epoxide research. The coupling constants between protons in the ¹H NMR spectrum can provide information about their relative stereochemistry. For example, the magnitude of the coupling constant between epoxide ring protons can help establish whether the epoxide is in a cis or trans configuration. researchgate.net

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for assigning all the proton and carbon signals in the NMR spectra of complex molecules like fucosterol epoxide. bas.bg These experiments reveal the connectivity between different atoms within the molecule, allowing for a complete and unambiguous assignment of the chemical structure. By comparing the obtained NMR data with published data for related compounds, the precise stereochemistry of this compound can be confirmed. researchgate.net

Development of Specialized Assays for Enzyme Activity Quantification (e.g., partition assay for FEL)

To study the enzymes involved in the metabolism of fucosterol epoxide, such as fucosterol epoxide lyase (FEL), specialized assays are required to quantify their activity. One such assay is the partition assay , which was specifically developed for the rapid determination of FEL activity in vitro. colab.ws

This assay utilizes a radiolabeled substrate, such as tritium-labeled fucosterol epoxide. The enzyme reaction is allowed to proceed, and then the reaction mixture is partitioned between an organic solvent and an aqueous layer. The product of the FEL reaction is a C27 steroid that is more polar than the C29 fucosterol epoxide substrate. This difference in polarity allows for the separation of the product (which partitions into the aqueous layer) from the unreacted substrate (which remains in the organic layer). The amount of radioactivity in the aqueous layer is then measured to quantify the enzyme activity.

An independent synthesis of [24-¹⁴C]fucosterol epoxide was used as a control to ensure that the transfer of the labeled steroid to the aqueous layer was due to dealkylation and not other non-specific processes. colab.ws The development of such assays is crucial for characterizing the enzymatic conversion of fucosterol epoxide and for studying the substrate specificity of enzymes like FEL. For instance, using this assay, it was determined that the (24R,28R)-diastereomer of fucosterol epoxide is metabolized at a rate at least 100 times faster than the (24S,28S)-isomer by the FEL from the midgut of the tobacco hornworm (Manduca sexta). colab.ws

Future Research Trajectories and Broader Academic Implications

Discovery of Novel Biological Targets and Underexplored Mechanistic Pathways

While the role of fucosterol (B1670223) epoxide in the dealkylation of phytosterols (B1254722) to cholesterol in insects like the silkworm (Bombyx mori) and the locust (Locusta migratoria) is established, its broader biological activities remain largely unexplored. nih.govnih.govrsc.org The parent compound, fucosterol, exhibits a wide array of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antidiabetic effects. nih.govnih.govnih.govmdpi.com This suggests that its epoxide derivative may also possess significant, and potentially distinct, bioactivities.

Future research should pivot towards identifying novel molecular targets for (3beta,24S,24'S)-fucosterol epoxide. An initial strategy could involve screening the compound against panels of receptors, enzymes, and ion channels implicated in various diseases. Network pharmacology and molecular docking studies, similar to those performed on fucosterol, could predict potential targets and signaling pathways. For instance, studies on fucosterol have suggested its interaction with targets like MAPK1, EGFR, and GRB2, which are involved in cell proliferation and apoptosis, offering a starting point for investigating the epoxide. nih.gov

Furthermore, exploring underexplored mechanistic pathways is crucial. The epoxide moiety is a reactive functional group that can interact with cellular nucleophiles, including amino acid residues in proteins and nucleic acids, suggesting a potential for covalent modification of targets. Research should investigate its effects on key cellular signaling cascades beyond metabolism, such as inflammatory pathways (e.g., NF-κB, MAPKs) and cell survival pathways (e.g., PI3K/Akt/mTOR), which are known to be modulated by fucosterol. mdpi.comresearchgate.net Understanding the stereochemical importance is paramount, as different isomers can exhibit vastly different biological effects; studies on Bombyx mori have shown that while both (24R,28R) and (24S,28S) isomers are metabolized, the (24R,28R) isomer is a slightly better substrate for fucosterol epoxide lyase. nih.govresearchgate.net

| Research Area | Rationale/Approach | Potential Targets/Pathways | Relevant Findings from Precursor (Fucosterol) |

|---|---|---|---|

| Oncology | Screening against various cancer cell lines; investigating effects on cell cycle, apoptosis, and metastasis. | EGFR, GRB2, MAPK1, PI3K/Akt/mTOR pathway. nih.govmdpi.com | Demonstrated anticancer properties against cervical, leukemia, and colorectal cancer cells. nih.gov |

| Inflammation & Immunology | Assessing effects on cytokine production (e.g., TNF-α, IL-6) in immune cells like macrophages. | NF-κB, p38 MAPK, Pro-inflammatory cytokines. mdpi.comresearchgate.net | Inhibits pro-inflammatory mediators and cytokine secretion. mdpi.comresearchgate.net |

| Neuroscience | Evaluating neuroprotective effects and impact on cholinesterase activity in models of neurodegeneration. | Acetylcholinesterase, Butyrylcholinesterase, Brain-Derived Neurotrophic Factor (BDNF). nih.govresearchgate.net | Inhibits cholinesterases and shows potential antidepressant effects. nih.govresearchgate.net |

| Metabolic Diseases | Investigating effects on glucose and lipid metabolism in models of diabetes and obesity. | AMP-activated protein kinase (AMPK), Peroxisome proliferator-activated receptors (PPARs). | Exhibits antidiabetic and anti-obesity properties. nih.govnih.gov |

Bioengineering and Metabolic Engineering for Enhanced Production of Specific Isomers

The limited availability of this compound from natural sources or through complex chemical synthesis necessitates the development of robust and scalable production platforms. Metabolic engineering in microbial hosts such as Saccharomyces cerevisiae (yeast) and Escherichia coli presents a promising avenue for the de novo biosynthesis of this specific isomer. nih.gov

Future strategies should focus on engineering the host's native sterol biosynthesis pathway. Key interventions would include:

Enhancing Precursor Supply: Overexpressing rate-limiting enzymes in the mevalonate (B85504) pathway, such as tHMG1 (truncated HMG-CoA reductase), can increase the pool of precursors like farnesyl pyrophosphate (FPP) and squalene. nih.gov

Pathway Redirection: Introducing heterologous enzymes to convert native yeast sterols (like zymosterol) or supplemented precursors towards fucosterol production.

Stereospecific Epoxidation: Identifying and expressing a cytochrome P450 enzyme or an epoxidase that can stereoselectively convert fucosterol to the (24S,24'S) epoxide is the most critical and challenging step. This may involve screening enzymes from marine organisms that naturally produce these compounds or engineering known enzymes to alter their specificity. mit.edu Research into the epoxidase activity of enzymes like taxadiene-5α-hydroxylase has revealed complexities, such as the formation of unstable epoxide intermediates, highlighting the need for careful enzyme selection and engineering. mit.edu

Host Strain Optimization: Disrupting competing metabolic pathways and optimizing fermentation conditions (e.g., oxygen supply, temperature) will be vital for maximizing titer and yield. nih.gov

The development of such engineered microbial cell factories would not only provide a sustainable supply of this compound for research and potential therapeutic development but also enable the production of other rare isomers for comparative studies.

Development of Advanced In vitro and In vivo Models for Mechanistic Studies

To move beyond initial bioactivity screening and delve deeper into the mechanisms of action of this compound, sophisticated experimental models are required. Traditional two-dimensional (2D) cell cultures, while useful for high-throughput screening, often fail to replicate the complex microenvironment of native tissues. nih.govfrontiersin.org

The adoption of advanced in vitro models represents a significant future direction:

3D Cell Culture Models: Spheroids and organoids (e.g., gut, liver, or tumor organoids) provide a more physiologically relevant context by mimicking cell-cell and cell-matrix interactions, which can significantly influence cellular responses to bioactive compounds. mdpi.comnih.govaltex.org For instance, a gut-on-a-chip model could be used to study the absorption and metabolism of the epoxide, while liver spheroids could be used to investigate its potential hepatoprotective or hepatotoxic effects. mdpi.comaltex.org

Microphysiological Systems (MPS) or Organ-on-a-Chip (OOC): These microfluidic devices allow for the co-culture of different cell types in a dynamic environment with fluid flow, more closely simulating human organ function. nih.govfrontiersin.org A multi-organ chip integrating gut and liver components, for example, could provide critical insights into the compound's pharmacokinetics and first-pass metabolism. nih.govmdpi.com

For in vivo studies, research has primarily been confined to insect models to study cholesterol metabolism. nih.govnih.gov Future work should employ vertebrate models, such as zebrafish or mice, to investigate the systemic effects, pharmacokinetics, and efficacy of this compound in relevant disease models (e.g., inflammatory, metabolic, or cancer models).

| Model Type | Specific Example | Research Application | Advantage over Traditional Models |

|---|---|---|---|

| Advanced In Vitro | Tumor Spheroids/Organoids | Evaluating anticancer efficacy, penetration, and effects on tumor microenvironment. | Replicates 3D tumor architecture and cell-cell interactions. altex.org |

| Advanced In Vitro | Liver Organoids/Spheroids | Studying metabolism, hepatoprotective effects, or potential toxicity. | Provides more accurate prediction of liver function and toxicity than 2D cultures. mdpi.com |

| Advanced In Vitro | Gut-on-a-Chip (OOC) | Assessing intestinal absorption, barrier integrity, and interaction with gut microbiota. mdpi.com | Models physiological flow and mechanical cues of the gut environment. mdpi.com |

| Advanced In Vitro | Atherosclerosis Models (e.g., cell-laden hydrogels) | Investigating effects on foam cell formation, endothelial dysfunction, and smooth muscle cell migration. frontiersin.org | Allows for the study of complex multicellular events in a controlled 3D environment. frontiersin.org |

| In Vivo | Genetically Engineered Mouse Models | Evaluating therapeutic efficacy and systemic effects in specific disease contexts (e.g., cancer, neuroinflammation). | Provides data on systemic pharmacokinetics, pharmacodynamics, and off-target effects in a whole organism. |

Interdisciplinary Research Integrating Omics Technologies for Comprehensive Understanding

A truly comprehensive understanding of the biological impact of this compound requires an interdisciplinary approach that leverages high-throughput "omics" technologies. These systems-level analyses can provide an unbiased, global view of the molecular changes induced by the compound, helping to formulate and refine hypotheses about its mechanism of action.

Transcriptomics (e.g., RNA-Seq): By analyzing the entire set of RNA transcripts in a cell or tissue, transcriptomics can reveal which genes and signaling pathways are activated or suppressed in response to treatment with the epoxide.

Proteomics: This approach identifies and quantifies the complete set of proteins, providing a direct picture of the functional machinery of the cell. Post-translational modifications, which could be induced by the epoxide, can also be detected.

Metabolomics: Analyzing the global profile of metabolites can illuminate how the compound alters cellular metabolism, which is particularly relevant given its identity as a sterol intermediate.

Lipidomics: As a sterol derivative, the epoxide may influence lipid metabolism and signaling. Lipidomics would provide a detailed analysis of changes in the cellular lipid landscape.

Integrating these omics datasets using bioinformatics and computational biology tools can reveal novel drug-target interactions, predict off-target effects, and identify potential biomarkers of response. This interdisciplinary fusion of chemistry, biology, and data science will be instrumental in mapping the complete biological activity profile of this compound and accelerating its journey from a metabolic intermediate to a compound of significant academic and potentially therapeutic interest.

常见问题

Q. What are the optimal synthetic routes and reaction conditions for preparing (3β,24S,24'S)-fucosterol epoxide?

Methodological Answer:

- Synthetic protocols typically involve epoxidation of fucosterol precursors using peracid reagents (e.g., m-CPBA) in anhydrous dichloromethane at 0–25°C .

- Reaction progress is monitored via TLC (Rf ~0.3 in n-hexane:EtOAc 7:3) and quenched with Na₂S₂O₃. Purification employs flash chromatography with gradient elution (e.g., 5–30% EtOAc in hexane) .

- Critical parameters include steric control to ensure regioselective epoxidation and chiral HPLC to confirm 24S,24'S stereochemistry .

Q. How can structural characterization of (3β,24S,24'S)-fucosterol epoxide be rigorously validated?

Methodological Answer:

- NMR : ¹H/¹³C NMR (CDCl₃, 500 MHz) assigns stereochemistry via coupling constants (e.g., J = 2–4 Hz for epoxide protons) and NOESY correlations to confirm β-configuration at C3 .

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 457.3541 [M+H]⁺) confirms molecular formula (C₂₉H₄₈O₂) .

- X-ray Crystallography : Single-crystal analysis resolves absolute stereochemistry but requires high-purity samples (>98%) .

Q. What experimental strategies are recommended for assessing the bioactivity of (3β,24S,24'S)-fucosterol epoxide in cellular models?

Methodological Answer:

- Dose-Response Assays : Test concentrations from 1–100 μM in triplicate using MTT/WST-1 assays (24–72 hr exposure) .

- Mechanistic Studies : Combine RNA-seq and Western blotting to identify pathways (e.g., apoptosis markers like Bax/Bcl-2 ratio) .

- Control Considerations : Include fucosterol (non-epoxidated) and solvent controls (e.g., DMSO <0.1%) to isolate epoxide-specific effects .

Q. How should purification and storage protocols be optimized to maintain compound stability?

Methodological Answer:

- Purification : Use silica gel chromatography (particle size 40–63 μm) with inert gas pressure to minimize oxidation .

- Storage : Store at –20°C in amber vials under argon; confirm stability via HPLC-UV (λ = 210 nm) monthly .

- Degradation Checks : Monitor for diol formation (epoxide ring-opening) using LC-MS after 6 months .

Advanced Research Questions

Q. How can contradictory bioactivity data for (3β,24S,24'S)-fucosterol epoxide across studies be resolved?

Methodological Answer:

- Variable Analysis : Compare cell lines (e.g., HepG2 vs. MCF-7), assay conditions (e.g., serum-free vs. serum-containing media), and batch purity (HPLC >95%) .

- Meta-Analysis : Use tools like RevMan to aggregate data from ≥5 independent studies, focusing on IC₅₀ variability (e.g., forest plots) .

- Synergy Testing : Evaluate combinatorial effects with standard therapeutics (e.g., doxorubicin) to identify context-dependent activity .

Q. What strategies improve stereochemical fidelity during large-scale synthesis?

Methodological Answer:

- Catalyst Optimization : Screen Sharpless-type catalysts (e.g., Ti(OiPr)₄ with chiral ligands) for enantiomeric excess (ee >90%) .

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor epoxidation kinetics and adjust reagent stoichiometry dynamically .

- Crystallization-Driven Purification : Use chiral auxiliaries (e.g., menthol derivatives) to enhance diastereomeric resolution .

Q. How can degradation products of (3β,24S,24'S)-fucosterol epoxide be identified and quantified?

Methodological Answer:

- Stress Testing : Expose to accelerated conditions (40°C/75% RH, pH 2–9) for 4 weeks; analyze via UPLC-QTOF-MS .

- Degradant Isolation : Use preparative HPLC (C18 column, 5 μm, 250 × 21.2 mm) to collect fractions for NMR structural elucidation .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage .

Q. What validation criteria are essential for analytical methods quantifying (3β,24S,24'S)-fucosterol epoxide in complex matrices?

Methodological Answer:

- Linearity : R² ≥0.998 across 0.1–100 μg/mL (e.g., LC-MS/MS, LOD = 0.05 ng/mL) .

- Recovery Tests : Spike biological samples (plasma/tissue homogenates) at low/medium/high concentrations; recovery should be 85–115% .

- Inter-Day Precision : ≤15% RSD for triplicate analyses over 3 days .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。